molecular formula C14H12N6O2 B2729315 N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448029-66-0

N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2729315
CAS No.: 1448029-66-0
M. Wt: 296.29
InChI Key: FJODUZAQNWDAEU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its structure features a pyridazine ring substituted with a triazole moiety and a methoxyphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Introduction of the Triazole Group:

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine under hydrogenation conditions.

    Substitution: The triazole and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids or phenols.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted triazole or methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, antifungal, or anticancer properties due to its ability to interact with biological targets such as enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridazine rings may facilitate binding to active sites, while the methoxyphenyl group can enhance lipophilicity and membrane permeability. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine-3-carboxamide
  • N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxamide
  • N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyrazine-3-carboxamide

Uniqueness

Compared to these similar compounds, N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups. The pyridazine ring, in particular, can confer different electronic and steric effects compared to pyrimidine, pyridine, or pyrazine rings, potentially leading to distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-methoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c1-22-12-5-3-2-4-10(12)17-14(21)11-6-7-13(19-18-11)20-9-15-8-16-20/h2-9H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJODUZAQNWDAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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